(4-(Acetamidomethyl)phenyl)boronic acid
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Overview
Description
(4-(Acetamidomethyl)phenyl)boronic acid is an organic compound with the molecular formula C9H12BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an acetamidomethyl group
Mechanism of Action
Biochemical Pathways
It has been involved in the synthesis of tpi2 kinase inhibitors and the biological evaluation of modulators of survival motor neuron protein .
Result of Action
Its use in the synthesis of kinase inhibitors suggests it may have a role in modulating kinase activity, which could have numerous downstream effects depending on the specific kinases targeted .
Safety and Hazards
“(4-(Acetamidomethyl)phenyl)boronic acid” is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation, and it may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands and face thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Acetamidomethyl)phenyl)boronic acid typically involves the reaction of 4-(Acetamidomethyl)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of Suzuki-Miyaura coupling reactions, where an aryl halide reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(4-(Acetamidomethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can produce a variety of substituted phenylboronic acids .
Scientific Research Applications
(4-(Acetamidomethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is explored for its potential as a biochemical probe or inhibitor, targeting specific enzymes or proteins.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- (4-Methoxyphenyl)boronic acid
- (4-Trifluoromethylphenyl)boronic acid
Uniqueness
(4-(Acetamidomethyl)phenyl)boronic acid is unique due to the presence of the acetamidomethyl group, which imparts distinct reactivity and properties compared to other boronic acids. This substitution can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable tool in various applications .
Properties
IUPAC Name |
[4-(acetamidomethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-7(12)11-6-8-2-4-9(5-3-8)10(13)14/h2-5,13-14H,6H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJVNKSOLIUBKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CNC(=O)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624586 |
Source
|
Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850568-41-1 |
Source
|
Record name | [4-(Acetamidomethyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(Acetylamino)methyl]benzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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